molecular formula C12H18BrNO B13255201 [(5-Bromo-2-methoxyphenyl)methyl](tert-butyl)amine

[(5-Bromo-2-methoxyphenyl)methyl](tert-butyl)amine

Cat. No.: B13255201
M. Wt: 272.18 g/mol
InChI Key: OSRCPPJOVXRVKE-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a tert-butylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylamine.

    Substitution: Formation of 5-hydroxy-2-methoxybenzylamine or 5-amino-2-methoxybenzylamine.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Lacks the bromine atom and tert-butyl group.

    5-Bromo-2-methoxybenzylamine: Lacks the tert-butyl group.

    [(5-Bromo-2-methoxyphenyl)methyl]amine: Lacks the tert-butyl group.

Uniqueness

(5-Bromo-2-methoxyphenyl)methylamine is unique due to the presence of both the bromine atom and the tert-butylamine group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-7-10(13)5-6-11(9)15-4/h5-7,14H,8H2,1-4H3

InChI Key

OSRCPPJOVXRVKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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